molecular formula C10H17F3O B13507360 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13507360
M. Wt: 210.24 g/mol
InChI Key: BGIVCXJOWDENQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and a trifluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4,4-dimethylcyclohexanone with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Solvents: Common solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethanol moiety with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanoic acid.

    Reduction: Formation of 4,4-dimethylcyclohexanol.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways related to inflammation, microbial growth, or metabolic processes.

Comparison with Similar Compounds

  • 1-(4,4-Dimethylcyclohexyl)ethanol
  • 2,2,2-Trifluoroethanol
  • 4,4-Dimethylcyclohexanone

Comparison: 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both a cyclohexane ring and a trifluoroethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C10H17F3O

Molecular Weight

210.24 g/mol

IUPAC Name

1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H17F3O/c1-9(2)5-3-7(4-6-9)8(14)10(11,12)13/h7-8,14H,3-6H2,1-2H3

InChI Key

BGIVCXJOWDENQW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C(F)(F)F)O)C

Origin of Product

United States

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